2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-(2-((3-chlorophenyl)amino)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring. It also contains an amide group, a chlorophenyl group, and a dimethoxyphenyl group .
Molecular Structure Analysis
The thiazole ring in the molecule is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. This ring is aromatic, meaning it has a stable, delocalized electron cloud. The chlorophenyl and dimethoxyphenyl groups are aromatic rings as well, which could contribute to the overall stability of the molecule .
Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions. The amide group in the molecule can participate in hydrolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the polarity of its functional groups, its overall molecular size and shape, and the presence of any chiral centers .
Scientific Research Applications
Structural Analysis and Molecular Interactions
Research has highlighted the importance of structural analysis and molecular interactions of thiazole derivatives. For instance, studies on compounds like 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveal details about molecular orientations and intermolecular interactions within crystals. These insights are crucial for understanding the physicochemical properties and potential biological activities of these molecules (Saravanan et al., 2016).
Anticancer Activities
The synthesis and evaluation of thiazole acetamide derivatives have been extensively studied for their anticancer activities. Certain derivatives have shown promising results against a range of cancer cell lines, highlighting the therapeutic potential of these compounds. For example, the synthesis and anticancer properties of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides have been evaluated, showing activity and selectivity in relation to melanoma and breast cancer (Ostapiuk et al., 2015).
Synthesis and Biological Evaluation
The synthesis of thiazole derivatives and their biological evaluation, including antimicrobial and antitumor activities, are of significant interest. New derivatives have been synthesized and assessed for their potential as antibacterial agents, demonstrating moderate to good activity against various bacteria strains. These findings underscore the versatility of thiazole acetamide derivatives in developing new therapeutic agents (Desai et al., 2008).
Molecular Docking and Pharmacological Evaluations
Molecular docking studies have been conducted to understand the interaction mechanisms of thiazole acetamide derivatives with biological targets, such as enzymes involved in pain and inflammation pathways. Such research provides valuable insights into the design of more effective and specific drug candidates (Kumar et al., 2019).
Future Directions
Properties
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-25-16-7-6-14(9-17(16)26-2)21-18(24)10-15-11-27-19(23-15)22-13-5-3-4-12(20)8-13/h3-9,11H,10H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSHIVFQLNYGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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